Product packaging for 2-(1-Methylpropyl)thiazole(Cat. No.:CAS No. 18277-27-5)

2-(1-Methylpropyl)thiazole

Cat. No.: B099564
CAS No.: 18277-27-5
M. Wt: 141.24 g/mol
InChI Key: MHJSWOZJMPIGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Methylpropyl)thiazole is a nitrogen and sulfur-containing heterocyclic compound that serves as a key scaffold and intermediate in advanced scientific research. Its primary research value lies in the development of novel pharmacologically active compounds. Thiazole derivatives are extensively investigated for their wide range of biological activities, including as potential anticancer agents, antimicrobials, and anti-inflammatory substances . The distinct structure of the thiazole ring, particularly its S–C–N fragment, imposes conformational restrictions that can lead to entropically favorable binding at target sites, making it a valuable building block in drug discovery . Furthermore, this compound is of significant interest in the synthesis of valine-derived thiazole oligomers, which are studied as potent inhibitors of human P-glycoprotein (P-gp) to overcome multidrug resistance in cancer chemotherapy . Beyond pharmaceutical research, this compound is also a compound of interest in flavor and fragrance research due to its distinctive organoleptic properties . This product is intended for use in laboratory research as a synthetic intermediate or standard exclusively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NS B099564 2-(1-Methylpropyl)thiazole CAS No. 18277-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJSWOZJMPIGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864822
Record name 2-(Butan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; raw, green, herbaceous odour
Record name 2-(1-Methylpropyl)thiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-(1-Methylpropyl)thiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.998-1.003
Record name 2-(1-Methylpropyl)thiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18277-27-5
Record name 2-sec-Butylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18277-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylpropyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018277275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sec-butylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-METHYLPROPYL)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W190Y3Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(1-Methylpropyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Overview of 2 1 Methylpropyl Thiazole in Contemporary Chemical Research

Significance of Thiazole (B1198619) Heterocycles in Modern Chemical Science

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in modern chemical science. numberanalytics.comijper.org This structural motif is present in a multitude of natural and synthetic compounds, exhibiting a wide array of biological activities. tandfonline.comanalis.com.my The unique electronic properties of the thiazole ring, arising from the delocalization of π-electrons, contribute to its stability and reactivity, making it a versatile scaffold in medicinal chemistry. fabad.org.tr

The significance of thiazole heterocycles is underscored by their presence in numerous FDA-approved drugs. fabad.org.tr Derivatives of thiazole are known to possess antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. tandfonline.comnih.govresearchgate.net For instance, the thiazole ring is a key component of vitamin B1 (thiamine), which is essential for various metabolic processes. nih.govresearchgate.net Furthermore, several antibiotics, such as penicillin, contain a thiazole-related substructure, highlighting the importance of this heterocycle in the development of therapeutic agents. ijper.orgresearchgate.net

The continuous exploration of thiazole derivatives in drug discovery is driven by the need for new therapeutic agents with improved efficacy and reduced side effects. nih.govnih.gov Researchers are actively investigating novel synthetic routes to access diverse thiazole-based molecules and evaluating their potential against various diseases. researchgate.netsciencescholar.us

Table 1: Prominent Thiazole Derivatives and Their Significance

Compound Name Significance
Thiamine (Vitamin B1) An essential nutrient involved in metabolism. nih.govresearchgate.net
Penicillin A group of antibiotics used to treat bacterial infections. ijper.orgresearchgate.net
Sulfathiazole An antimicrobial agent. researchgate.net
Ritonavir An antiretroviral drug used to treat HIV/AIDS. ijper.orgresearchgate.net
Meloxicam A nonsteroidal anti-inflammatory drug (NSAID). ijper.org

Historical Context and Evolution of Research on Thiazole Derivatives

The journey of thiazole chemistry began in the late 19th century with the pioneering work of Hantzsch and Hofmann, who first synthesized and characterized these compounds. ijper.orgtandfonline.com The initial discovery of thiazole was reported by Hantzsch and Weber in 1887. tandfonline.com The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a fundamental and widely used method for constructing the thiazole ring. ijper.org

Early research primarily focused on understanding the fundamental chemical and physical properties of thiazole and its simple derivatives. tandfonline.come-bookshelf.de The discovery of thiamine's structure in the 1930s, which contains a thiazole moiety, marked a significant milestone, sparking greater interest in the biological relevance of this heterocyclic system. nih.govresearchgate.net

The mid-20th century witnessed a surge in research on thiazole derivatives, largely fueled by the discovery of penicillin's antibiotic properties. bohrium.com This led to the synthesis and evaluation of a vast number of thiazole-containing compounds for various medicinal applications. researchgate.net Since 1995, there has been a significant increase in the introduction of new pharmacological agents containing thiazole moieties. bohrium.com

In recent decades, advancements in analytical techniques and computational chemistry have provided deeper insights into the structure-activity relationships of thiazole derivatives. ijper.org Modern research continues to build upon this historical foundation, with a focus on developing more selective and potent therapeutic agents, as well as exploring their applications in materials science and catalysis. numberanalytics.comtandfonline.com

Structural Elucidation Challenges and Stereoisomeric Considerations relevant to 2-(1-Methylpropyl)thiazole and related Dihydrothiazoles

The structural elucidation of thiazole derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. derpharmachemica.comresearchgate.netresearchgate.net However, challenges can arise, particularly in the unambiguous assignment of substituent positions on the thiazole ring and in determining the stereochemistry of chiral derivatives.

For this compound, the presence of a chiral center in the 1-methylpropyl group introduces the possibility of stereoisomerism. hmdb.cafoodb.ca The compound can exist as two enantiomers, (R)-2-(1-methylpropyl)thiazole and (S)-2-(1-methylpropyl)thiazole. The synthesis of optically active thiazole derivatives often requires the use of chiral starting materials or chiral catalysts to control the stereochemical outcome. researchgate.net The separation of enantiomers can be achieved through chiral chromatography. nih.gov

The determination of the absolute configuration of such chiral centers is a significant challenge. nih.gov Techniques like X-ray crystallography of a suitable crystalline derivative or comparison of circular dichroism (CD) spectra with known standards are often employed to establish the absolute stereochemistry. nih.gov

In the case of related dihydrothiazoles, which are reduced forms of thiazoles, the challenges in structural elucidation can be even greater. The loss of aromaticity and the introduction of additional stereocenters can lead to a more complex mixture of diastereomers and enantiomers. The conformational flexibility of the dihydrothiazole ring also adds another layer of complexity to its structural analysis. msu.edu

Table 2: General Spectroscopic Data for Thiazole Ring Protons

Proton Position Typical ¹H-NMR Chemical Shift (ppm)
H-2 8.5 - 9.0
H-4 7.5 - 8.0

Note: Chemical shifts are approximate and can vary depending on the substituents on the thiazole ring.

Synthetic Methodologies for 2 1 Methylpropyl Thiazole and Analogous Thiazole Scaffolds

Classical and Modified Hantzsch Synthesis Approaches

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. nih.govscispace.com This method traditionally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.gov For the synthesis of 2-substituted thiazoles like 2-(1-methylpropyl)thiazole, a corresponding thioamide is reacted with an appropriate α-haloaldehyde or α-haloketone. The reaction proceeds through a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the carbonyl compound, followed by cyclization and dehydration to form the thiazole ring. nih.gov

Over the years, numerous modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. These modifications often involve the use of different solvents, catalysts, or reaction conditions. For instance, microwave-assisted Hantzsch reactions have been shown to significantly accelerate the synthesis of thiazole derivatives, often leading to higher yields and cleaner products compared to conventional heating methods. rasayanjournal.co.innih.gov One-pot modifications, where the α-haloketone is generated in situ from a ketone and a halogen source, have also been employed to streamline the process. scispace.comnih.gov

Furthermore, the Holzapfel-Meyers-Nicolaou modification provides a pathway for the stereoselective synthesis of thiazoles derived from amino acids. researchgate.net This multi-step approach involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the resulting hydroxythiazoline intermediate. researchgate.net While effective, some Hantzsch-type reactions can be lengthy and require harsh conditions. scispace.comnih.gov It has been observed that under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, highlighting the influence of reaction conditions on regioselectivity. rsc.org

Cyclization Reactions and Condensation Strategies utilizing relevant Precursors

Beyond the Hantzsch synthesis, a variety of cyclization and condensation strategies have been developed for the construction of the thiazole ring, including for 2-substituted variants. These methods often utilize different starting materials and reaction pathways.

One common approach involves the reaction of thioamides with various electrophilic partners. For instance, the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents has been reported as a viable method for thiazole synthesis. acs.org Another strategy involves the reaction of α-aminonitriles with reagents containing a sulfur source, such as carbon disulfide or isothiocyanates, to yield 5-aminothiazoles; this is known as the Cook-Heilborn synthesis. pharmaguideline.comresearchgate.net

Recent advancements have focused on developing more direct and efficient cyclization methods. For example, a metal-free synthesis of 2,5-disubstituted thiazoles has been achieved from readily available N-substituted α-amino acids using thionyl chloride and a base. acs.org This reaction proceeds through carboxylic acid activation, intramolecular cyclization, and in situ deoxygenation. acs.org Additionally, the reaction of enaminones with thioamides under electrochemical conditions provides a green and sustainable route to 2-aminothiazoles through a cascade C-H thiolation and C-N amination. rsc.org

The kinetic aspects of thiazole ring closure have also been investigated. A study on the reaction between 3-chloroacetylacetone and thioamides revealed that the reaction follows second-order kinetics, with one mole of each reactant involved in the rate-determining step. benthamdirect.com

Green Chemistry Principles and Sustainable Synthetic Routes for Thiazoles

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for synthesizing thiazole derivatives. bepls.comnih.govresearcher.liferesearchgate.net These "green" approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key green chemistry techniques applied to thiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to faster reactions, higher yields, and simplified work-up procedures. rasayanjournal.co.inbepls.com

Ultrasonic irradiation: Similar to microwave heating, ultrasound can accelerate reactions and improve efficiency. bepls.commdpi.comrsc.org

Use of green solvents: Replacing hazardous organic solvents with water or bio-based solvents like ethanol (B145695) is a central tenet of green chemistry. bepls.comresearchgate.net Catalyst-free synthesis of some thiazole derivatives has been achieved in water. bepls.com

Catalyst-free and solvent-free reactions: Performing reactions without a catalyst or solvent, often with grinding or heating, represents an ideal green synthesis. scispace.combepls.com

Multicomponent reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. bepls.comnih.gov

For example, an eco-friendly protocol for synthesizing thiazole derivatives has been developed using a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation. mdpi.com Another approach utilizes KF/Clinoptilolite nanoparticles as a catalyst for the multicomponent reaction of aldehydes, isothiocyanate, and alkyl bromides in water. nih.gov Furthermore, electrochemical methods offer a metal- and oxidant-free pathway for thiazole synthesis. rsc.org

Stereoselective Synthesis and Chiral Induction in Thiazole Formation

The synthesis of chiral thiazoles, where a stereocenter is present in a substituent, is of significant interest, particularly for applications in medicinal chemistry. nih.gov Several strategies have been developed to achieve stereoselective synthesis and induce chirality during the formation of the thiazole ring.

One approach involves the use of chiral starting materials. For instance, the stereoselective synthesis of α-chiral 2-substituted 4-bromothiazoles has been accomplished starting from 2,4-dibromothiazole. thieme-connect.com The key step in this strategy is a highly regio- and chemoselective bromine-magnesium exchange at the C-2 position, followed by reaction with a chiral electrophile. thieme-connect.com Another method utilizes the condensation of amino acid-derived thioamides with carbonyl compounds, which can proceed with high stereochemical retention. researchgate.net

The "Thiazole-Aldehyde Synthesis" strategy employs 2-(trimethylsilyl)thiazole (B1297445) as a formyl anion equivalent for the stereoselective homologation of chiral aldehydes. orgsyn.orgpsu.edu This method allows for the iterative construction of complex chiral molecules containing the thiazole moiety. orgsyn.org The development of methodologies for synthesizing optically pure thiazoline (B8809763) and thiazole building blocks is crucial for the synthesis of peptide-derived natural products. nih.gov

Development of Novel Reagents and Catalytic Systems for Thiazole Ring Construction

The quest for more efficient and versatile methods for thiazole synthesis has driven the development of novel reagents and catalytic systems. acs.orgrsc.org These innovations often provide milder reaction conditions, broader substrate scope, and access to previously challenging thiazole substitution patterns.

Recent advances in catalysis include:

Copper-catalyzed reactions: Copper salts have been employed in various thiazole syntheses, including the cyclization of oximes, anhydrides, and potassium thiocyanate, and a three-component reaction of thioamides, ynals, and alcohols. nih.govacs.org

Gold-catalyzed synthesis: A catalytic system of a Au(I) complex and a zinc salt has been used for the one-step synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides. sioc-journal.cn

Zeolite catalysts: Zeolite H-beta has been shown to facilitate the reaction of α-chloro acetyl chloride with an acetylene (B1199291) derivative, a key step in the synthesis of 4-alkynyl substituted thiazoles. researchgate.net

Magnetically recoverable catalysts: The use of magnetic nanoparticles as catalyst supports allows for easy separation and recycling of the catalyst, aligning with green chemistry principles. benthamdirect.com A novel multifunctional magnetic nanocatalyst has been developed for the one-pot synthesis of 2-aminothiazoles. nih.gov

Organocatalysis: N,N-dimethyl-4-aminopyridine (DMAP) has been used to catalyze the direct C-2 aroylation of thiazoles with acid chlorides. organic-chemistry.org

Novel reagents have also expanded the toolkit for thiazole synthesis. For example, trichloroisocyanuric acid (TCCA) has been used as a green and safe source of halogen for the in situ α-halogenation of ketones in a modified Hantzsch synthesis. nih.gov The use of thionyl chloride as both an activating reagent and a sulfur source provides a novel, metal-free route to 2,5-disubstituted thiazoles from N-substituted α-amino acids. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 1 Methylpropyl Thiazole and Its Derivatives

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. However, it is less reactive than other five-membered heterocycles like pyrrole (B145914) and furan. The position of electrophilic attack is dictated by the electron distribution within the ring and the nature of the substituents present. For 2-alkylthiazoles, including 2-(1-methylpropyl)thiazole, electrophilic substitution predominantly occurs at the C5 position. This is because the C5 position is the most electron-rich carbon atom in the thiazole ring. The alkyl group at the C2 position, being electron-donating, further activates the ring towards electrophilic attack, reinforcing the preference for substitution at C5.

Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation have been studied for various thiazole derivatives.

Halogenation: The bromination of 2-alkylthiazoles typically proceeds at the C5 position. For instance, 2-methylthiazole (B1294427) reacts with bromine in acetic acid to yield 2-methyl-5-bromothiazole. numberanalytics.com The steric bulk of the 1-methylpropyl group in this compound is not expected to significantly alter this regioselectivity, as the attack occurs at the remote C5 position. However, the reaction conditions might need optimization to account for any subtle electronic effects of the sec-butyl group. In the case of 2-aminothiazoles, halogenation can be achieved with copper(II) halides, affording regioselective halogenation at the 5-position. nih.gov

Nitration: Nitration of 2-alkylthiazoles also favors the C5 position. For example, the nitration of 2-amino-4-isopropylthiazole with nitric acid in sulfuric acid yields a mixture of the 2-nitramino derivative and the 5-nitro-substituted product. rsc.org For 2-alkylthiazoles without the activating amino group, nitration can be more challenging. The use of stronger nitrating agents, such as a mixture of nitric acid and sulfuric acid, is often necessary. rsc.org

Sulfonation: Sulfonation of thiazoles generally requires harsh conditions, such as treatment with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. openochem.org The sulfonic acid group is introduced at the C5 position. The reversibility of sulfonation can be utilized for the temporary protection of the C5 position. openochem.org

Friedel-Crafts Acylation: Thiazoles are generally poor substrates for Friedel-Crafts acylation due to the deactivation of the ring by complexation of the Lewis acid catalyst with the ring nitrogen. numberanalytics.com However, under specific conditions, acylation can be achieved. The steric hindrance posed by the 1-methylpropyl group at C2 would likely further disfavor acylation at the adjacent C5 position, making this transformation particularly challenging for this compound. numberanalytics.com

ReactionReagents and ConditionsMajor ProductReference
BrominationBr₂ in acetic acid5-Bromo-2-(1-methylpropyl)thiazole (expected) numberanalytics.com
NitrationHNO₃/H₂SO₄5-Nitro-2-(1-methylpropyl)thiazole (expected) rsc.org
SulfonationOleum, heatThis compound-5-sulfonic acid (expected) openochem.org

Nucleophilic Attack and Deprotonation Phenomena at the C2-Position

The C2 position of the thiazole ring is the most electron-deficient carbon and is therefore susceptible to nucleophilic attack. The proton at the C2 position (C2-H) is also the most acidic proton in the thiazole ring system. This acidity is enhanced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

Deprotonation and Lithiation: Strong bases, such as organolithium reagents (e.g., n-butyllithium, sec-butyllithium), can readily deprotonate the C2 position of thiazoles to form 2-lithiothiazoles. wikipedia.orgtaylorandfrancis.com These lithiated intermediates are powerful nucleophiles and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C2 position. For this compound, deprotonation would occur at the C2 position, which is already substituted. However, in the corresponding thiazolium salt (formed by N-alkylation), the C2-H becomes significantly more acidic and can be deprotonated to form a thiazol-2-ylidene, a type of N-heterocyclic carbene.

The steric bulk of the 1-methylpropyl group could influence the rate of deprotonation and the subsequent reactivity of the resulting organometallic species.

Nucleophilic Substitution: In thiazoles bearing a suitable leaving group at the C2 position (e.g., a halogen), nucleophilic aromatic substitution (SNAr) can occur. The electron-deficient nature of the C2 position facilitates the attack of nucleophiles.

Oxidation and Reduction Pathways of the Thiazole Nucleus

The thiazole ring can undergo both oxidation and reduction, although it is relatively stable compared to other heterocycles.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA). The nitrogen atom can also be oxidized to an N-oxide. The specific products formed depend on the reaction conditions and the nature of the substituents on the thiazole ring. For this compound, oxidation is expected to occur at the sulfur atom.

Reduction: The thiazole ring is generally resistant to catalytic hydrogenation under standard conditions. However, reduction can be achieved using stronger reducing agents. A common method for the reduction of the thiazole ring is the use of Raney nickel, which often leads to desulfurization and ring opening. libretexts.org For instance, the reduction of peptidic thiazoles can be accomplished, and the conditions can be controlled to achieve specific transformations.

ReactionReagents and ConditionsMajor ProductReference
Oxidationm-CPBAThis compound S-oxide or S,S-dioxide (expected)
ReductionRaney NiRing-opened products (desulfurization) libretexts.org

Cycloaddition Reactions and Intramolecular Ring Transformations

Thiazoles can participate in cycloaddition reactions, although their aromatic character makes them less reactive dienes compared to non-aromatic counterparts.

Diels-Alder Reactions: Thiazoles can act as dienes in [4+2] cycloaddition reactions, particularly when activated by electron-donating groups. wikipedia.orgiitk.ac.inorganic-chemistry.org The reaction typically occurs across the C4=C5 bond and the sulfur atom. The resulting cycloadducts can then undergo further transformations. The presence of the 1-methylpropyl group at C2 is not expected to directly participate in the diene system but may influence the reactivity and stereoselectivity of the cycloaddition through steric and electronic effects.

Intramolecular Cyclizations: Suitably substituted thiazole derivatives can undergo intramolecular cyclization reactions to form fused heterocyclic systems. acs.orgbohrium.comnih.govchemrxiv.org These reactions can be promoted by heat, light, or chemical reagents. For example, photochemical irradiation of some thiazole derivatives can lead to intramolecular [2+2] cycloadditions or other complex rearrangements. rsc.orgresearchgate.netpsu.edu

Tautomerism and Dynamic Isomerization in Thiazole Systems

Tautomerism is an important consideration in the chemistry of substituted thiazoles, particularly for those bearing amino, hydroxyl, or mercapto groups.

Amide-Acylimine Tautomerism: For 2-acylaminothiazoles, a tautomeric equilibrium can exist between the amide form and the acylimine form. psu.eduacademie-sciences.fr The position of this equilibrium is influenced by the nature of the acyl group, the substituents on the thiazole ring, and the polarity of the solvent. ethz.ch While this compound itself does not exhibit this type of tautomerism, its derivatives, such as 2-acylamino-4-(1-methylpropyl)thiazole, would be expected to undergo such equilibria.

Photochemical Isomerization: Thiazoles can undergo photochemical isomerization, leading to the formation of isothiazoles or other rearranged products. rsc.orgresearchgate.netpsu.eduresearchgate.net These reactions often proceed through high-energy intermediates and can be influenced by the substitution pattern on the thiazole ring.

Reactivity and Functional Group Interconversions of the 1-Methylpropyl Substituent

The 1-methylpropyl (sec-butyl) group attached to the thiazole ring is a saturated alkyl group and is generally unreactive under many conditions that modify the thiazole ring. However, it can undergo certain transformations, particularly those involving free radical pathways.

Free Radical Halogenation: The tertiary C-H bond within the 1-methylpropyl group is susceptible to free radical halogenation. Under conditions that generate halogen radicals (e.g., using N-bromosuccinimide with a radical initiator), selective bromination at the tertiary carbon of the sec-butyl group could potentially be achieved.

Oxidation: While the alkyl group is generally resistant to oxidation, strong oxidizing agents under harsh conditions could lead to oxidation of the substituent. However, the thiazole ring itself is more likely to be the site of initial oxidation under milder conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Methylpropyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

A detailed breakdown of the predicted ¹H NMR signals for 2-(1-methylpropyl)thiazole is presented in the table below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H4'7.69d
H5'7.20d
H13.25m
H21.75m
H31.35d
H40.95t

Interactive Data Table: Predicted ¹H NMR Data for this compound

Note: The data in this table is based on predicted values and may differ from experimental results.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. Predicted ¹³C NMR data for this compound suggests the following chemical shifts for the carbon atoms. The analysis of similar compounds, such as thiazole-containing peptidomimetics, provides a basis for understanding the chemical shifts observed. nih.govacs.org

The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm)
C2'175.0
C4'143.0
C5'118.0
C140.0
C230.0
C320.0
C412.0

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Note: The data in this table is based on predicted values and may differ from experimental results.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comprinceton.edu For this compound, COSY would show correlations between the methine proton (H1) and the adjacent methylene (B1212753) (H2) and methyl (H3) protons of the sec-butyl group, as well as between the methylene protons (H2) and the terminal methyl protons (H4).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. emerypharma.comprinceton.edu In the case of this compound, HSQC would link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds. emerypharma.comprinceton.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For this compound, HMBC would show correlations from the protons of the sec-butyl group to the C2' carbon of the thiazole (B1198619) ring, definitively establishing the connection between the alkyl chain and the heterocyclic ring. The assignment of signals in the ¹H NMR spectra of related thiazolothiazole derivatives has been successfully based on 2D NMR experiments including COSY, HSQC, and HMBC. unl.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectra of thiazoles are known to show abundant molecular ions and specific fragmentation patterns that can aid in structure elucidation. rsc.org For this compound, the expected monoisotopic molecular weight is approximately 141.06 g/mol .

The fragmentation of this compound upon electron impact would likely involve cleavage of the sec-butyl group. Common fragmentation pathways for alkylthiazoles include the loss of alkyl radicals. The most prominent fragments in the mass spectra of related imidazo[2,1-b]-1,3,4-thiadiazoles have been studied to understand their fragmentation behavior. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. uni-siegen.de These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the thiazole ring and the sec-butyl group.

Thiazole Ring Vibrations : The C=N stretching vibration in the thiazole ring is typically observed in the region of 1650-1550 cm⁻¹. The C-S stretching vibration usually appears at lower wavenumbers. For a related indeno quinoxaline (B1680401) pyrrolo thiazole derivative, the C-S stretching mode of the thiazole ring was assigned to bands at 712 and 656 cm⁻¹ in the IR spectrum and 718 and 641 cm⁻¹ in the Raman spectrum. scialert.net C-C stretching vibrations within the thiazole ring of a similar compound were identified at 1579, 1506, 1456, and 1369 cm⁻¹ in the IR spectrum. scialert.net The C-H stretching of the thiazole ring is expected around 3100-3000 cm⁻¹. scialert.net

sec-Butyl Group Vibrations : The C-H stretching vibrations of the methyl and methylene groups in the sec-butyl chain are expected in the 3000-2850 cm⁻¹ region. Bending vibrations for these groups would appear in the 1470-1370 cm⁻¹ range.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy : Thiazole-containing compounds typically exhibit absorption bands in the UV region. The UV-Vis spectrum of a thiazole-containing conjugated polymer showed a significant shift in its maximum absorption wavelength (λmax) upon interaction with certain ions. nih.gov For thiazole coumarin (B35378) derivatives, the UV-Visible spectra were recorded in various solvents, indicating the influence of the solvent on the absorption maxima. researchgate.net Solutions of 5-N-arylaminothiazoles have been shown to exhibit clear halochromism, with the addition of acid inducing bathochromic shifts in their absorption spectra. researchgate.net

Fluorescence Spectroscopy : The fluorescence properties of thiazole derivatives are of interest for various applications, including sensing. Some thiazole-containing polymers display "turn-off/turn-on" fluorescence characteristics in response to specific ions. nih.gov The fluorescence emission spectra of thiazolothiazole derivatives have been recorded, with maximum emission wavelengths observed between 421 and 429 nm. unl.pt The emission spectra of these derivatives often exhibit a mirror symmetry relationship with their absorption spectra. unl.pt

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the crystallographic parameters of the core thiazole ring are well-established through studies of related derivatives. iucr.org Thiazole rings are heterocyclic compounds featuring a five-membered ring containing one sulfur and one nitrogen atom. hmdb.cafoodb.ca In the solid state, the thiazole ring system is generally found to be nearly planar. iucr.org

Analysis of similar structures reveals that intermolecular forces, such as hydrogen bonds and π–π stacking interactions, often dictate the crystal packing. iucr.orgiucr.org For this compound, the non-polar methylpropyl group would likely influence the crystal packing through van der Waals forces. The precise conformation of this flexible alkyl group relative to the planar thiazole ring would be a key feature determined by a crystallographic study.

Table 1: Typical Crystallographic Parameters for a Thiazole Ring Moiety Data derived from studies on related benzothiazole (B30560) structures.

ParameterTypical ValueReference
C=N Bond Length~1.288 Å iucr.org
C-N Bond Length~1.379 Å iucr.org
Dihedral Angle (with adjacent phenyl ring)~3.8° iucr.org

This table presents generalized data from related compounds to illustrate the expected values for the thiazole core.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds within a sample. It is particularly well-suited for the analysis of this compound, which is noted as a volatile compound. nih.gov The technique is widely applied in food science and metabolomics for profiling complex mixtures. tandfonline.comjfda-online.comresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. nist.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This ionization process causes the molecules to fragment into characteristic patterns.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint." libretexts.org For this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation for alkylthiazoles involves cleavage of the alkyl side chain.

Predicted GC-MS data for this compound indicates a specific fragmentation pattern that can be used for its identification. hmdb.ca The base peak, which is the most intense signal in the spectrum, along with other significant fragment ions, allows for confident identification when compared against spectral libraries. nist.govhmdb.ca

Table 2: Predicted GC-MS Fragmentation Data for this compound Data sourced from the Human Metabolome Database (HMDB), based on a 70eV electron ionization source. hmdb.ca

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Identity
4118.8C3H5+
5710.9C4H9+ (sec-Butyl cation)
8511.2Thiazole ring fragment
112100.0[M-C2H5]+ (Loss of ethyl group)
14137.1[M]+ (Molecular Ion)

This combination of chromatographic retention time and mass spectral data makes GC-MS a highly sensitive and specific technique for trace analysis and volatile profiling of this compound in complex matrices.

Computational Chemistry and Theoretical Investigations of 2 1 Methylpropyl Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT is employed to calculate optimized geometrical structures, analyze electronic properties, and predict reactivity. epu.edu.iqresearchgate.netresearchgate.net

Detailed research findings from DFT studies on the thiazole class of compounds reveal key electronic parameters that govern their reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. researchgate.net

For instance, studies on various thiazole derivatives show that the distribution of HOMO and LUMO orbitals is primarily located over the thiazole ring, indicating that this part of the molecule is central to its electronic activity. researchgate.net The introduction of different substituent groups can significantly influence these energy levels. While specific DFT data for 2-(1-methylpropyl)thiazole is not extensively published, analysis of related thiazole structures allows for the prediction of its electronic behavior. The electron-donating nature of the 1-methylpropyl (sec-butyl) group is expected to influence the electron density of the thiazole ring.

Molecular Electrostatic Potential (MEP) mapping is another DFT-based tool that illustrates the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites. For thiazoles, the nitrogen and sulfur atoms are typically regions of negative potential, making them susceptible to electrophilic attack. nih.gov

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives from DFT Studies (Note: These values are illustrative examples from studies on various substituted thiazoles and are not specific to this compound. They demonstrate the type of data generated via DFT.)

Thiazole DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
2-Amino-4-(p-tolyl)thiazole-5.54-0.874.67
2-Methoxy-1,3-thiazole-6.27-0.995.28
Thiazole-4-carboxylic acid-7.44-2.784.66

Data sourced from quantum chemical calculations on thiazole derivatives. researchgate.net

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. semanticscholar.org

Thiazole-containing compounds are known to exhibit a wide range of biological activities, and docking studies have been crucial in elucidating their interactions with various protein targets. mdpi.comnih.gov These studies calculate a binding energy, which estimates the affinity of the ligand for the protein. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For example, a related compound, 2-sec-butyl-4,5-dihydrothiazole, is a known pheromone in rodents that binds to major urinary proteins (MUPs). wikipedia.org Although this is a dihydrothiazole, the binding interactions provide a model for how the sec-butyl group might behave in a protein's active site. The binding within the MUP-I's barrel-shaped active site involves van der Waals forces with several hydrophobic residues, including Ala121, Leu123, Leu134, Leu72, Val100, and Phe108. wikipedia.org This suggests that the 1-methylpropyl group of this compound would likely engage in similar hydrophobic interactions within a target biomolecule.

In other studies, various thiazole derivatives have been docked against targets such as the SARS-CoV-2 main protease (Mpro), the ACE2 receptor, and tubulin, demonstrating the broad applicability of this compound class as potential inhibitors. nih.govnih.gov

Table 2: Example of Molecular Docking Results for Thiazole Derivatives Against Protein Targets

Thiazole DerivativeProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
Thiazole-Coumarin Conjugate (RD17)SARS-CoV-2 Mpro-8.61(Not specified)
Thiazole-Coumarin Conjugate (RD9)ACE2 Receptor-9.87(Not specified)
Phenylthiazole Derivative (Compound 9a)Tubulin (Colchicine Site)-14.42(Not specified)
2-sec-Butyl-4,5-dihydrothiazoleMouse Major Urinary Protein (MUP-I)(Not specified)Phe56, Leu58, Thr39, Val100

Data compiled from studies on various thiazole derivatives. nih.govwikipedia.orgnih.gov

Quantum Chemical Insights into Reaction Mechanisms and Energetic Pathways

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by mapping their energetic pathways. These methods can determine the structures of transition states and intermediates, providing a detailed understanding of how a reaction proceeds and why certain products are favored.

For heterocyclic compounds like thiazoles, quantum chemistry can explain regioselectivity in synthesis and predict the most probable sites for electrophilic or nucleophilic attack. nih.govresearchgate.net For instance, DFT studies have been used to validate proposed reaction mechanisms for the synthesis of complex, fused thiazole systems. nih.gov By analyzing the frontier molecular orbitals and local reactivity indices, researchers can explain why reactants combine in a specific orientation. nih.gov

Protonation is a fundamental reaction, and quantum chemical studies on related azole compounds have evaluated the most likely centers for proton attack. researchgate.net For the thiazole ring, such calculations can compare the relative stability of protonated forms, helping to predict the molecule's behavior in acidic environments. These computational investigations are critical for designing new synthetic routes and optimizing reaction conditions prior to laboratory experimentation.

Conformational Analysis and Molecular Dynamics Simulations of Thiazole Compounds

While small molecules like this compound may seem simple, the rotation around single bonds allows them to adopt various three-dimensional shapes, or conformations. Conformational analysis, often performed using quantum chemical methods, identifies the most stable (lowest energy) conformations of a molecule. mdpi.com

Molecular Dynamics (MD) simulations extend this analysis by modeling the physical movements of atoms and molecules over time. MD provides insights into the dynamic behavior of a ligand within a protein's binding site, assessing the stability of the docked complex. nih.gov If a ligand remains stably bound in its initial docked pose throughout a simulation, it lends confidence to the predictions made by molecular docking. nih.gov

For example, MD simulations performed on thiazole derivatives complexed with protein targets have been used to confirm the stability of key hydrogen bonds and hydrophobic interactions. semanticscholar.orgnih.gov The simulations can also calculate the binding free energy over the course of the simulation, providing a more rigorous estimate of binding affinity than docking scores alone. nih.gov The flexibility of the 1-methylpropyl group in this compound would be a key factor in its conformational profile and its ability to adapt to the shape of a binding pocket during an MD simulation.

Advanced Applications of 2 1 Methylpropyl Thiazole in Chemical Research

Contribution to Aroma Chemistry and Flavor Science Research (Mechanistic Aspects of Volatility and Perception)

2-(1-Methylpropyl)thiazole is a significant contributor to the sensory profiles of various natural and processed foods. Its primary role in aroma chemistry is defined by its distinct organoleptic properties, which are described as green, herbal, and peppery. foodb.ca The compound's volatility, a key factor in its function as an aroma agent, is evidenced by its relatively low flash point of 59.44 °C (139.00 °F). perflavory.comthegoodscentscompany.com This property allows the molecule to readily enter the vapor phase and interact with olfactory receptors.

In flavor science, this compound is utilized to impart specific sensory notes. It is often used in concentrations ranging from 0.005 to 0.5 ppm in fruit flavors to introduce a green, unripe character. perflavory.comthegoodscentscompany.com Its application also extends to vegetable flavors, savory profiles, and condiments, where it is particularly effective in enhancing tomato-based products, similar to the related compound 2-isobutylthiazole. foodb.caperflavory.comthegoodscentscompany.com Research has identified this compound as a volatile component in foods such as garden tomatoes, which underscores its role as a natural aroma constituent. foodb.cahmdb.ca

The perception of this compound is linked to its molecular structure. The thiazole (B1198619) ring combined with the sec-butyl side chain creates a molecule that fits specific olfactory receptors, triggering the neural signals perceived as its characteristic green and herbal aroma. chemicalbook.com

Table 1: Organoleptic and Physical Properties of this compound

Property Description Source(s)
Odor Raw, green, herbal chemicalbook.com
Taste Green, herbal, pepper foodb.ca
Appearance Colorless clear liquid (estimated) perflavory.com
Flash Point 59.44 °C (139.00 °F) perflavory.comthegoodscentscompany.comchemicalbook.com
Refractive Index 1.496 to 1.502 @ 20.00 °C perflavory.comthegoodscentscompany.com

| Specific Gravity | 0.998 to 1.003 @ 25.00 °C | perflavory.comthegoodscentscompany.com |

Role in Coordination Chemistry and Ligand Design for Metal Complexes

The thiazole ring is a versatile building block in coordination chemistry due to the presence of both nitrogen and sulfur heteroatoms, which can act as donor sites for metal ions. ontosight.aimdpi.com The nitrogen atom in the thiazole ring of this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with a variety of metal centers. mdpi.com Thiazole derivatives can function as monodentate ligands, typically through the nitrogen atom, or as bridging ligands to form polynuclear complexes. mdpi.com

Research on related thiazole structures demonstrates their ability to form stable complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.comijper.org In these complexes, the thiazole ligand can influence the geometry and electronic properties of the resulting metal complex, which in turn dictates its potential applications, such as in catalysis or as antimicrobial agents. mdpi.comijper.org For example, copper complexes with thiazole-containing ligands have shown significant antibacterial and antifungal activity. mdpi.com

While specific studies on this compound as a ligand are not extensively documented, the established principles of thiazole coordination chemistry strongly suggest its utility. researchgate.net The sec-butyl group at the 2-position can provide steric bulk, which could be exploited in ligand design to control the coordination environment around a metal center, influence the stability of the complex, and fine-tune its reactivity for applications in catalysis or materials science. ontosight.ai

Development in Advanced Materials and Optoelectronic Applications

Thiazole-containing compounds are recognized for their potential in the development of advanced functional materials, including those with applications in optoelectronics. researchgate.net The thiazole ring is an electron-rich heterocyclic system, and when incorporated into larger conjugated structures, it can contribute to desirable electronic and photophysical properties. mdpi.com Thiazole derivatives have been investigated for their use in light-emitting diodes (LEDs) and for their nonlinear optical properties. researchgate.net

The development of metal-organic frameworks (MOFs) and coordination polymers has opened new avenues for thiazole-based materials. mdpi.com These materials, constructed from metal ions linked by organic ligands, can exhibit properties like luminescence, which is crucial for optoelectronic devices and sensors. mdpi.com The incorporation of thiazole-based ligands like this compound could be used to tune the emissive properties of these materials. The interaction between the ligand's electronic states and the metal center can lead to unique luminescence behaviors, such as ligand-based fluorescence or phosphorescence. mdpi.com

Furthermore, the ability to modify the this compound molecule allows for its integration into conjugated polymers, which are foundational to organic electronics. google.com These polymers are of interest for creating flexible and solution-processable electronic devices. google.com

Integration into Polymer Science and Functional Coating Research

The unique chemical structure of this compound makes it a candidate for integration into polymer science and the development of functional coatings. smolecule.commdpi.com By introducing reactive functional groups onto the thiazole ring or the alkyl side chain, the molecule can be converted into a monomer suitable for polymerization.

Polymers containing the thiazole moiety can exhibit enhanced thermal stability, specific chemical resistance, and unique interfacial properties. mdpi.com These characteristics are highly desirable for creating advanced functional coatings. upertis.ac.id For instance, a coating incorporating this compound could be designed for applications requiring specific surface properties or as a protective layer. smolecule.com Thiazole-containing polymers have been explored for various applications, including as conductive polymers and components in specialized films. google.com The integration of this compound could impart hydrophobicity or other tailored surface characteristics to a material.

Utility as Analytical Chemistry Probes and Sensor Components

The thiazole nucleus is a key component in a variety of fluorescent probes and sensors used in analytical chemistry. mdpi.combeilstein-journals.org Thiazole derivatives like Thiazole Orange exhibit a significant increase in fluorescence upon binding to target molecules such as DNA, a property that makes them excellent 'turn-on' sensors. mdpi.com This principle can be extended to design new probes based on the this compound scaffold.

By chemically modifying the core structure, it is possible to create derivatives that selectively bind to specific analytes. Upon binding, a conformational change or electronic perturbation can occur, leading to a detectable change in the molecule's optical properties, such as fluorescence or UV-Vis absorbance. beilstein-journals.org This mechanism is the basis for many chemical sensors. uab.cat

Furthermore, thiazole-based ligands are used to construct luminescent metal-organic frameworks (MOFs) that can act as highly sensitive and selective chemical sensors. mdpi.com Analyte molecules interacting with the MOF can induce changes in its luminescent output, allowing for their detection. mdpi.com The this compound unit could serve as a structural component in such sensor systems, where its electronic properties and ability to coordinate with metals would be key to the sensing mechanism. mdpi.com

Biological Interactions and Mechanistic Insights of 2 1 Methylpropyl Thiazole Chemical Perspective

Structure-Activity Relationship (SAR) Studies of Thiazole (B1198619) Derivatives at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, these studies have revealed key insights into their interactions at the molecular level. nih.govmdpi.comresearchgate.netacs.orgnih.govresearchgate.net

The versatility of the thiazole nucleus allows for a wide range of structural modifications, which in turn modulates their pharmacological effects. mdpi.comresearchgate.net The introduction of different substituents on the thiazole ring can lead to enhanced biological activity. mdpi.com For instance, SAR studies on thiazole-pyrazoline hybrids have shown that the presence of a phenyl ring can enhance antibacterial action. jchemrev.com Similarly, in a series of benzo[d]thiazole-hydrazones, the antimicrobial activity was found to be dependent on the different substituents on the phenyl ring. researchgate.net

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, facilitates their interaction with and permeation of microbial cell membranes. mdpi.com This dual characteristic is believed to contribute to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, the thiazole ring itself can be replaced by other heterocyclic rings to probe the importance of this specific scaffold. Studies have shown that replacing the thiazole "B" ring with pyridine, furan, or thiophene (B33073) can maintain or even improve anticancer activity, while replacement with oxazoline, oxazole, phenyl, and pyrazole (B372694) resulted in reduced but still significant activity. acs.org

Table 1: SAR Insights for Thiazole Derivatives

Structural Modification Observed Effect on Biological Activity Reference
Introduction of various substituentsCan significantly enhance biological activity. mdpi.com
Phenyl ring on thiazole-pyrazoline hybridsEnhances antibacterial action. jchemrev.com
Substituents on phenyl ring of benzo[d]thiazole-hydrazonesInfluences antimicrobial activity. researchgate.net
Replacement of thiazole ring with other heterocycles (e.g., pyridine, furan)Can maintain or improve anticancer activity. acs.org

Interactions with Specific Biomolecules and Enzyme Systems

The biological effects of 2-(1-Methylpropyl)thiazole and its analogs are mediated through their interactions with specific biomolecules, including proteins and enzymes.

Binding to Proteins (e.g., Major Urinary Proteins, P-glycoprotein)

Major Urinary Proteins (MUPs): 2-sec-Butyl-4,5-dihydrothiazole (SBT), a related thiazoline (B8809763) compound, is known to bind to mouse major urinary proteins (MUPs). wikipedia.org This binding occurs within the barrel-shaped active site of MUP-I. The interaction is stabilized by hydrogen bonds with water molecules in the active site, which in turn are hydrogen-bonded to protein residues such as Phe56, Leu58, and Thr39. wikipedia.org Van der Waals forces with several other residues, including Ala121, Leu123, and Val100, further contribute to the binding. wikipedia.org MUP-IV, another isoform, exhibits high specificity for SBT, and structural studies have revealed that amino acid substitutions within its binding cavity contribute to this preference. rcsb.org

P-glycoprotein (P-gp): P-glycoprotein is an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide variety of compounds from cells. acs.orgnih.gov Thiazole-containing compounds have been investigated as modulators of P-gp activity. The thiazole ring, due to its conformational rigidity, can contribute to favorable binding at the drug-binding site of P-gp. nih.gov Studies on (S)-valine thiazole-derived peptidomimetic oligomers have shown that their interaction with P-gp can be influenced by their structural form, length, and flexibility. nih.gov Both stimulatory and inhibitory effects on P-gp's ATPase activity have been observed, highlighting the complex nature of these interactions. nih.gov Docking studies suggest that these compounds can bind within the drug-binding pocket of human P-gp. acs.org

Mechanisms of Enzyme Inhibition by Thiazole Scaffolds

For example, some thiazole derivatives have been shown to inhibit bacterial ureases, with kinetic studies revealing mixed competitive and noncompetitive modes of inhibition. acs.org In the case of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, various thiazole-based derivatives have been developed as inhibitors. nih.gov Molecular docking studies have helped to elucidate the interactions of these compounds within the active pocket of AChE. nih.gov

Furthermore, thiazole derivatives have been investigated as inhibitors of other enzymes such as vascular adhesion protein-1 (VAP-1), where a guanidine-containing thiazole derivative demonstrated potent inhibitory activity. nih.gov Molecular docking simulations have been employed to understand the binding of these inhibitors to the active site. nih.gov

Metabolic Transformations and Reactive Metabolite Formation Pathways (e.g., Cytochrome P450-mediated Biotransformation)

Thiazole-containing compounds can undergo metabolic transformations in the body, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govacs.org These biotransformations can lead to the formation of reactive metabolites, which are electrophilic species that can covalently bind to cellular macromolecules, potentially leading to toxicity. nih.govevotec.com

The primary metabolic routes for thiazole and its derivatives include side-chain oxidation and oxidation of the ring sulfur or nitrogen atoms. inchem.org Quantum chemical studies have explored the molecular mechanisms of biotransformation, including the formation of epoxides, S-oxides, N-oxides, and oxaziridines. nih.govacs.org The energy barrier for epoxidation is often lower than for other oxidative pathways, making it a favorable route. nih.govacs.org The presence of an amino group on the thiazole ring can further facilitate these metabolic pathways. nih.gov

The formation of reactive metabolites has been a concern in the development of some thiazole-containing drugs. For instance, a 2-aminothiazole (B372263) derivative developed as an AKT inhibitor underwent significant metabolic activation on its 2-aminothiazole ring, leading to covalent protein binding. nih.gov The addition of glutathione (B108866), a trapping agent, reduced this binding and led to the formation of multiple glutathione adducts, helping to characterize the reactive metabolites. nih.gov

Table 2: Metabolic Pathways of Thiazole Derivatives

Metabolic Pathway Enzymes Involved Key Products Significance Reference
Side-chain OxidationCytochrome P450Hydroxylated metabolitesMajor route of metabolism inchem.org
Ring S-oxidationCytochrome P450Sulfoxides, SulfonesCommon metabolic route nih.govinchem.org
Ring N-oxidationCytochrome P450N-oxidesPotential metabolic route nih.gov
EpoxidationCytochrome P450EpoxidesCan lead to reactive metabolite formation nih.govacs.org
Ring Cleavage-Various degradation productsPossible metabolic route inchem.org

Elucidation of Mechanisms Underlying Biological Activities of Thiazole Derivatives

The diverse biological activities of thiazole derivatives stem from a variety of underlying mechanisms at the molecular and cellular levels.

Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)

Thiazole derivatives exhibit a broad spectrum of antimicrobial activities, and their mechanisms of action are multifaceted. mdpi.comjchemrev.combiointerfaceresearch.com

Antibacterial Mechanisms: The antibacterial action of thiazole derivatives can involve various targets. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, molecular docking studies suggest that some thiazole derivatives may inhibit MurB, an enzyme involved in peptidoglycan biosynthesis, and dihydrofolate reductase (DHFR), which is crucial for folic acid metabolism. researchgate.netnih.gov Other thiazole aminoguanidines have been found to target undecaprenyl diphosphate (B83284) synthase (UPPS), an enzyme involved in the synthesis of the bacterial cell wall precursor. rsc.org Some thiazole-quinolinium derivatives have been shown to stimulate the polymerization of FtsZ, a key protein in bacterial cell division, thereby disrupting Z-ring formation and leading to cell elongation and death. rsc.org

Antifungal Mechanisms: The antifungal activity of thiazole derivatives is also attributed to multiple mechanisms. A primary target for many azole antifungals, a class to which some thiazoles are related, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. researchgate.nettandfonline.com Inhibition of this enzyme disrupts the integrity of the fungal cell membrane. acs.org Some newly synthesized thiazole derivatives have been shown to act on the fungal cell wall structure and/or the cell membrane. nih.govnih.gov The high lipophilicity of certain thiazole derivatives is also correlated with their potent antifungal activity. nih.govnih.gov

Table 3: Antimicrobial Mechanisms of Thiazole Derivatives

Activity Proposed Mechanism Target Reference
AntibacterialInhibition of cell wall synthesisMurB, UPPS researchgate.netrsc.org
Inhibition of folic acid synthesisDihydrofolate reductase (DHFR) nih.gov
Disruption of cell divisionFtsZ polymerization rsc.org
AntifungalInhibition of ergosterol biosynthesisLanosterol 14α-demethylase (CYP51) researchgate.nettandfonline.com
Disruption of cell membrane/wallFungal cell membrane/wall components nih.govnih.gov

Anticancer Mechanisms (e.g., Cell Cycle Modulation, Apoptosis Induction)

The thiazole nucleus is a key structural component in many compounds with demonstrated anticancer properties. fabad.org.trnih.gov Although specific studies on this compound are limited, the mechanisms of action for other thiazole derivatives have been investigated. A prominent mechanism is the inhibition of carbonic anhydrase (CA) isozymes, which is linked to the antitumor action of certain sulfonamide-bearing thiazoles. iaea.org Inhibition of these enzymes can disrupt pH regulation in cancer cells, leading to their demise.

Furthermore, various thiazole derivatives have been shown to induce anticancer effects through several other pathways:

Cell Cycle Arrest: Some thiazole compounds can halt the cell cycle, often in the G1 phase, preventing cancer cells from proliferating. iaea.org

Microtubule Disruption: Interference with microtubule dynamics is another mechanism, which is crucial for cell division and structure. iaea.org

Angiogenesis Inhibition: Certain derivatives can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis. iaea.org

P-glycoprotein (P-gp) Inhibition: Some thiazole-derived peptidomimetic oligomers have been identified as potent inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. nih.gov By blocking this efflux pump, these compounds can restore the efficacy of chemotherapeutic agents. nih.gov

Cytotoxicity: Modified thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including those of the lung and colon. chula.ac.thacs.org

Anti-inflammatory Mechanisms

Thiazole derivatives are widely recognized for their anti-inflammatory potential. fabad.org.trnih.govwisdomlib.orgmdpi.com The primary mechanisms underpinning this activity often involve the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition: Many thiazole-containing compounds act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). chula.ac.thmdpi.comnih.gov COX-2 is particularly relevant as it is typically overexpressed during inflammation. mdpi.com By inhibiting COX-2, these compounds can significantly reduce the production of prostaglandins, such as PGE2, which are key mediators of inflammation. nih.gov

Lipoxygenase (LOX) Inhibition: Besides COX, some thiazole derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another enzyme family involved in producing inflammatory mediators. mdpi.com

Antioxidant Activities and Mechanistic Pathways

The thiazole scaffold is a constituent of various compounds that exhibit significant antioxidant properties. researchgate.netnih.gov These activities are crucial for combating oxidative stress, a condition linked to numerous diseases. The antioxidant potential of thiazole derivatives is often evaluated through several standard assays.

DPPH Radical Scavenging: A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Many thiazole derivatives have demonstrated the ability to scavenge this free radical, indicating their capacity to donate a hydrogen atom or electron to neutralize it. fabad.org.trnih.gov

Ferric Reducing Antioxidant Power (FRAP): The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Several thiazole derivatives have shown potent activity in this assay. fabad.org.trnih.gov

Thiobarbituric Acid Reactive Substances (TBARS): This assay is used to measure lipid peroxidation. Some thiazole compounds have been found to be as effective as Vitamin C in inhibiting the formation of TBARS, highlighting their potential to protect cell membranes from oxidative damage. fabad.org.tr

The antioxidant capacity of these compounds is often attributed to the specific substituents on the thiazole ring, which can influence their ability to stabilize free radicals. fabad.org.trnih.gov

Other Biological Interactions from a Chemical Perspective

The versatility of the thiazole ring allows for its incorporation into molecules with a wide array of other biological activities. fabad.org.trnih.govmdpi.com This structural motif is present in over 18 FDA-approved drugs. nih.gov

Antiviral: Thiazole derivatives have been extensively studied for their antiviral properties, showing activity against a broad spectrum of viruses, including influenza virus, HIV, Herpes Simplex Virus (HSV), and SARS virus. nih.govnih.gov

Antitubercular: Several compounds incorporating the thiazole ring have demonstrated potent activity against Mycobacterium tuberculosis. fabad.org.trnih.govrjptonline.org For example, certain arylidenehydrazide derivatives with an imidazo[2,1-b]thiazole (B1210989) moiety showed efficacy comparable to the reference drug rifampicin. fabad.org.tr

Anticonvulsant: The thiazole structure is found in compounds investigated for their potential to manage seizures. fabad.org.trmdpi.com

Analgesic: Analgesic properties have also been reported for various thiazole derivatives. mdpi.comresearchgate.net

Antidiabetic: The thiazole ring is a core component of some compounds explored for their antidiabetic effects. fabad.org.trmdpi.com

Environmental Fate and Biotransformation Pathways

Information on the specific environmental fate and biotransformation of this compound is scarce. However, data for a structurally related compound, 5-Ethyl-4-methyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, provides some insight into how such molecules might behave in the environment. epa.gov The biotransformation of complex molecules containing thioether linkages, which are related to the thiazole structure, has been studied in other contexts, indicating that breakdown pathways can be highly dependent on environmental conditions, such as the presence of aerobic or anaerobic microbes. nih.gov

Table 1: Environmental Fate Parameters for a Structurally Related Thiazole Derivative

ParameterValueUnit
Soil Adsorption Coefficient (Koc)123L/kg
Bioconcentration Factor49.0L/kg
Biodegradation Half-Life3.63days
Atmospheric Hydroxylation Rate4.90e-11cm³/molecule*sec

Future Directions in 2 1 Methylpropyl Thiazole Research

The exploration of 2-(1-Methylpropyl)thiazole and related thiazole (B1198619) scaffolds is poised for significant advancement. Future research is expected to pivot towards a more integrated approach, combining sophisticated synthetic strategies, in-depth mechanistic studies, advanced characterization, and powerful computational modeling. This will enable a deeper understanding of the molecule's fundamental properties and unlock its full potential in various scientific and technological fields.

Q & A

Basic: What are the fundamental synthetic routes for 2-(1-Methylpropyl)thiazole, and what reaction conditions optimize yield?

This compound is typically synthesized via condensation reactions. A validated method involves refluxing 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with a carboxylic acid derivative (e.g., 2-(4-isobutylphenyl)propanoic acid) in phosphorus oxychloride (POCl₃) for 16 hours, followed by neutralization and recrystallization. This method yields ~49% under controlled conditions . Key factors for optimization include:

  • Catalyst selection : POCl₃ enhances electrophilicity of carbonyl groups, promoting nucleophilic attack by the triazole moiety.
  • Solvent system : Ethanol-dimethylformamide (1:1 v/v) improves solubility and crystal purity.
  • Temperature : Prolonged reflux (≥16 h) ensures complete cyclization.

Basic: How is this compound characterized structurally, and what analytical techniques are essential for validation?

Structural characterization employs:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., S1–C1: 1.736 Å) and dihedral angles (74.34° between thiadiazole and benzene rings) .
  • Elemental analysis : Validates composition (e.g., C: 64.89%, H: 6.97%, N: 17.78%, S: 10.11%) .
  • Spectroscopy : FT-IR confirms functional groups (e.g., C–S stretch at ~650 cm⁻¹), while GC-MS or NMR (¹H/¹³C) verifies molecular structure .

Advanced: How do crystallographic studies inform the reactivity and stability of this compound derivatives?

Crystal packing analysis reveals non-covalent interactions that stabilize the molecule:

  • C–H⋯π interactions : Link molecules into chains along the b-axis (distance: ~3.27–3.30 Å) .
  • Hydrogen bonding : Weak C–H⋯N bonds (Table 1 in ) and S⋯N contacts (3.2694 Å) enhance lattice cohesion.
    These interactions influence solubility and thermal stability, critical for designing derivatives with tailored physicochemical properties.

Advanced: What methodologies are used to assess the environmental persistence of this compound, and what are the detection limits?

Airborne detection employs:

  • Sampling : Adsorption onto silica gel tubes, followed by extraction with acetone .
  • Quantification : High-performance liquid chromatography (HPLC) paired with UV detection.
  • Sensitivity : Detection limit: 0.0035 μg/m³; quantification limit: 0.0090 μg/m³.
    Recovery rates average 98.0% with a relative standard deviation (RSD) of 5.9%, ensuring reliability in environmental monitoring .

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives like this compound?

Discrepancies in antimicrobial or antioxidant assays arise from:

  • pH dependence : Bioactivity may vary with pH due to protonation states (e.g., saccharin–thiadiazole derivatives show pH-sensitive activity) .
  • Assay conditions : Standardize inoculum size (e.g., 10⁶ CFU/mL for bacteria) and incubation time (24–48 h).
  • Control comparisons : Use reference compounds (e.g., ampicillin for antibacterial studies) to calibrate activity thresholds .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Molecular weight : 141.23 g/mol .
  • Boiling point : 139°C .
  • Solubility : Lipophilic nature (logP ~2.5 estimated) necessitates organic solvents (e.g., DMSO, ethanol) for in vitro assays.

Advanced: How can computational chemistry predict the interaction of this compound with biological targets?

  • Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., thioredoxin reductase) .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity .
  • MD simulations : Assess stability of ligand–protein complexes over nanosecond timescales.

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

  • Chiral chromatography : Use amylose-based columns for enantiomer separation.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition metal-catalyzed cyclization .
  • Crystallization-induced resolution : Preferentially crystallize one enantiomer using chiral co-solvents.

Basic: How is this compound utilized in flavor chemistry, and what structural features govern its odor profile?

As a flavor component (CAS 18277-27-5), its nutty/earthy aroma arises from:

  • Thiazole ring : Electrophilic sulfur atoms interact with olfactory receptors.
  • Alkyl side chain : The 1-methylpropyl group modulates volatility and receptor binding .
  • Analytical validation : GC-Olfactometry identifies key odorants at thresholds as low as 0.1 ppb .

Advanced: What are the implications of weak intermolecular forces in this compound for material science applications?

The molecule’s C–H⋯π and hydrogen-bonding networks suggest potential for:

  • Crystal engineering : Design co-crystals with enhanced thermal stability (e.g., melting point >369 K) .
  • Supramolecular assemblies : Tailor porosity for gas storage or catalysis by modifying side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylpropyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-(1-Methylpropyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.